5-(3-Chlorophenyl)oxazol-2-amine
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Overview
Description
5-(3-Chlorophenyl)oxazol-2-amine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to an oxazol-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)oxazol-2-amine typically involves the cyclization of 3-chloroaniline with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which undergoes intramolecular cyclization to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)oxazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Production of reduced oxazole derivatives.
Substitution: Generation of substituted oxazole compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(3-Chlorophenyl)oxazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-(3-Chlorophenyl)oxazol-2-amine is structurally similar to other oxazole derivatives, such as 5-(2-chlorophenyl)oxazol-2-amine and 5-(4-chlorophenyl)oxazol-2-amine. its unique chlorophenyl group at the 3-position contributes to its distinct chemical and biological properties. This compound stands out due to its enhanced stability and reactivity compared to its analogs.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPPMLLEEYOGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669517 |
Source
|
Record name | 5-(3-Chlorophenyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933722-39-5 |
Source
|
Record name | 5-(3-Chlorophenyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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